molecular formula C5H9O2- B1264701 2-Methylbutyrate

2-Methylbutyrate

Cat. No. B1264701
M. Wt: 101.12 g/mol
InChI Key: WLAMNBDJUVNPJU-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

2-methylbutyrate is a short-chain fatty acid anion and a branched-chain saturated fatty acid anion. It is a conjugate base of a 2-methylbutyric acid.

Scientific Research Applications

Rumen Fermentation and Feed Digestibility

  • Rumen Fermentation : Supplementation with 2MB has been shown to affect rumen fermentation, enzyme activities, and feed digestibility in steers. Specifically, 2MB supplementation led to changes in ruminal pH, total volatile fatty acid (VFA) concentrations, and enzyme activities, indicating its potential to influence feed efficiency and nutrient utilization in ruminants (Wang et al., 2012).

  • Rumen Microflora and Methane Production : Another study evaluated the impact of 2MB on rumen microflora, enzyme activities, and methane production, revealing that 2MB can modulate microbial populations and methane emissions in the rumen, with implications for animal health and environmental sustainability (Zhang et al., 2015).

Growth Performance and Ruminal Development

  • Dairy Calves : Research on pre- and post-weaned dairy calves supplemented with 2MB showed positive effects on growth performance and rumen development, suggesting that 2MB could be beneficial in early livestock nutrition to promote healthy growth and development (Liu et al., 2016).

Biochemical Production and Applications

  • Microbial Synthesis : Studies on microbial resolution of 2-methylbutyric acid have explored its use as a chiral building block for flavor compounds, demonstrating the potential of biotechnological approaches for producing optically active forms of 2MB and its derivatives for use in food and pharmaceutical industries (Tachihara et al., 2006).

  • Renewable Production : Efforts to engineer Escherichia coli for the renewable production of valeric acid and 2MB from glucose highlight the potential of metabolic engineering for sustainable chemical synthesis, reducing reliance on petroleum-based feedstocks (Dhande et al., 2012).

properties

Product Name

2-Methylbutyrate

Molecular Formula

C5H9O2-

Molecular Weight

101.12 g/mol

IUPAC Name

2-methylbutanoate

InChI

InChI=1S/C5H10O2/c1-3-4(2)5(6)7/h4H,3H2,1-2H3,(H,6,7)/p-1

InChI Key

WLAMNBDJUVNPJU-UHFFFAOYSA-M

Canonical SMILES

CCC(C)C(=O)[O-]

synonyms

2-methylbutanoic acid
2-methylbutyrate
2-methylbutyrate, (+-)-isomer
2-methylbutyrate, sodium salt
2-methylbutyric acid
alpha-methylbutyrate
RS-2-methylbutyrate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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